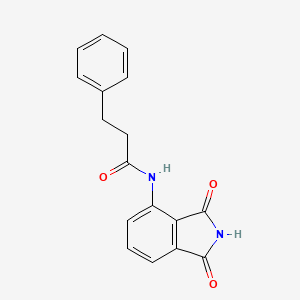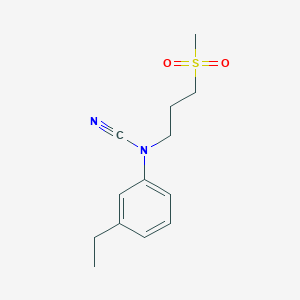
(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide is an organic compound that features a cyanamide group attached to a 3-ethylphenyl and a 3-methylsulfonylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide typically involves the reaction of 3-ethylphenyl cyanamide with 3-methylsulfonylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions to form guanidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Guanidine derivatives.
Scientific Research Applications
(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive cyanamide group.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The sulfonyl group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Phenylcyanamide: Similar structure but lacks the ethyl and methylsulfonylpropyl groups.
N-(3-Ethylphenyl)-N’-methylguanidine: Contains a guanidine group instead of a cyanamide group.
3-Methylsulfonylpropylamine: Lacks the cyanamide and ethylphenyl groups
Uniqueness
(3-Ethylphenyl)-(3-methylsulfonylpropyl)cyanamide is unique due to the presence of both the ethylphenyl and methylsulfonylpropyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s solubility, stability, and potential for forming diverse chemical derivatives .
Properties
IUPAC Name |
(3-ethylphenyl)-(3-methylsulfonylpropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-12-6-4-7-13(10-12)15(11-14)8-5-9-18(2,16)17/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAANAEKMLYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCCS(=O)(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)
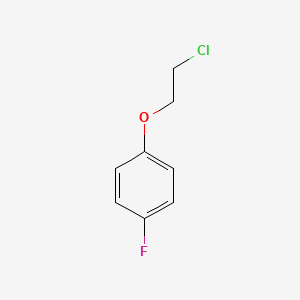
![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)
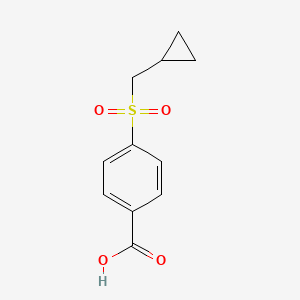
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2967766.png)
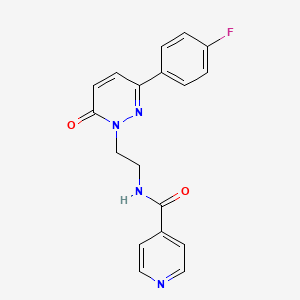
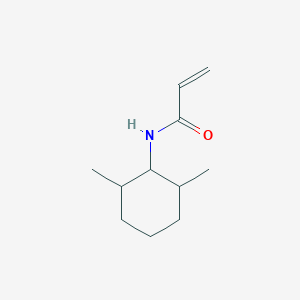
![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)
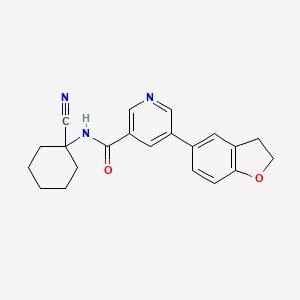
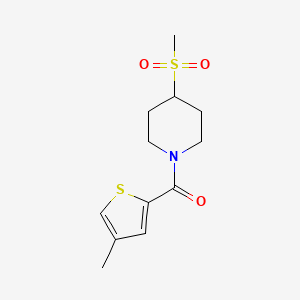
![4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)
![2-(ethylsulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2967779.png)
